Cas no 186665-89-4 (ethyl 2,2-difluorocyclohexane-1-carboxylate)
ethyl 2,2-difluorocyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2,2-difluorocyclohexane-1-carboxylate
- SCHEMBL2126027
- Ethyl2,2-Difluorocyclohexanecarboxylate
- AKOS005259962
- Ethyl 2,2-Difluorocyclohexanecarboxylate
- W19139
- AS-65980
- EN300-221126
- 186665-89-4
- Z1201626849
- LHA66589
- 819-331-4
-
- MDL: MFCD12922658
- Inchi: 1S/C9H14F2O2/c1-2-13-8(12)7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3
- InChI Key: VATHLMFXMIPDCA-UHFFFAOYSA-N
- SMILES: FC1(CCCCC1C(=O)OCC)F
Computed Properties
- Exact Mass: 192.09618601g/mol
- Monoisotopic Mass: 192.09618601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
ethyl 2,2-difluorocyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902998-25mg |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902998-50mg |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E902998-250mg |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 250mg |
$ 275.00 | 2022-06-05 | ||
| Fluorochem | 043257-250mg |
Ethyl 2,2-Difluorocyclohexanecarboxylate |
186665-89-4 | 95% | 250mg |
£84.00 | 2022-03-01 | |
| Fluorochem | 043257-1g |
Ethyl 2,2-Difluorocyclohexanecarboxylate |
186665-89-4 | 95% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 043257-5g |
Ethyl 2,2-Difluorocyclohexanecarboxylate |
186665-89-4 | 95% | 5g |
£670.00 | 2022-03-01 | |
| Fluorochem | 043257-25g |
Ethyl 2,2-Difluorocyclohexanecarboxylate |
186665-89-4 | 95% | 25g |
£2152.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D763737-100mg |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 95% | 100mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | D763737-250mg |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 95% | 250mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | D763737-1g |
ethyl 2,2-difluorocyclohexane-1-carboxylate |
186665-89-4 | 95% | 1g |
$420 | 2024-06-06 |
ethyl 2,2-difluorocyclohexane-1-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on ethyl 2,2-difluorocyclohexane-1-carboxylate
Introduction to Ethyl 2,2-Difluorocyclohexane-1-Carboxylate (CAS No. 186665-89-4)
Ethyl 2,2-difluorocyclohexane-1-carboxylate, with the CAS number 186665-89-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of fluorinated cyclic esters, which are known for their unique chemical properties and potential applications in various scientific domains.
The molecular structure of ethyl 2,2-difluorocyclohexane-1-carboxylate consists of a cyclohexane ring substituted with two fluorine atoms at the 2-position and an ester group at the 1-position, linked to an ethyl moiety. This specific arrangement imparts distinct reactivity and stability characteristics, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. Ethyl 2,2-difluorocyclohexane-1-carboxylate has been explored as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features make it a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of ethyl 2,2-difluorocyclohexane-1-carboxylate is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop new compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in constructing fluorinated analogs of known drugs, which exhibit enhanced efficacy and reduced side effects.
The pharmaceutical industry has been particularly interested in fluorinated esters due to their favorable pharmacokinetic properties. Ethyl 2,2-difluorocyclohexane-1-carboxylate serves as a key intermediate in the synthesis of prodrugs and drug candidates that require improved solubility and bioavailability. Its incorporation into larger molecular frameworks can lead to compounds with prolonged half-lives and targeted delivery systems.
Moreover, the unique electronic properties of fluorine atoms contribute to the conformational flexibility of ethyl 2,2-difluorocyclohexane-1-carboxylate, allowing for diverse structural modifications. This flexibility is advantageous in drug design, as it enables the optimization of binding affinity and selectivity against biological targets. Recent computational studies have highlighted its potential as a scaffold for developing small-molecule inhibitors with high specificity.
The synthetic pathways involving ethyl 2,2-difluorocyclohexane-1-carboxylate have also been refined to enhance yield and purity. Advances in catalytic methods have enabled more efficient transformations, reducing the need for harsh conditions and minimizing byproduct formation. These improvements are crucial for large-scale production and ensure that pharmaceutical manufacturers can access high-quality starting materials for drug development.
In conclusion, ethyl 2,2-difluorocyclohexane-1-carboxylate (CAS No. 186665-89-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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